molecular formula C15H11N3O3 B4516929 N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide

N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B4516929
M. Wt: 281.27 g/mol
InChI Key: UBTQRALPOOSGNY-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound combining a benzimidazole moiety with a 1,3-benzodioxole ring via a carboxamide linkage. Benzimidazole derivatives are well-documented for their biological activities, including antimicrobial, anticancer, and antiparasitic properties . The 1,3-benzodioxole group, commonly found in flavoring agents and bioactive molecules, may enhance metabolic stability or modulate receptor interactions. This compound’s unique substitution pattern distinguishes it from structurally related analogs, as discussed below.

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15(9-1-4-13-14(5-9)21-8-20-13)18-10-2-3-11-12(6-10)17-7-16-11/h1-7H,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQRALPOOSGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,3-benzodioxole-5-carboxamide scaffold is versatile, with substituents dictating functional roles across industries. Below is a comparative analysis of key analogs:

Flavoring and Feed Additives

  • N-(1-Propylbutyl)-1,3-Benzodioxole-5-carboxamide Structure: Features a branched alkyl chain (1-propylbutyl) as the amide substituent. Application: Authorized as a feed flavoring additive (CG 6, CG 8, CG 14) due to its safety profile and structural similarity to piperonal derivatives .

Illicit Opioid Analogs

  • 3,4-Methylenedioxy-U-47700 (N-[2-(Dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide) Structure: Retains the benzodioxole-carboxamide core but incorporates a dimethylaminocyclohexyl group, mimicking opioid receptor agonists. Application: A synthetic opioid linked to illicit drug markets, often found alongside fentanyl analogs .

Cooling Agents

  • N-(1-Isopropyl-1,2-dimethylpropyl)-1,3-Benzodioxole-5-carboxamide
    • Structure : Bulky isopropyl-dimethylpropyl substituent enhances lipophilicity.
    • Application : A carboxamide coolant with 2.2× the cooling intensity of menthol (2 ppm), used in cosmetics and pharmaceuticals .
    • Performance : The steric bulk of the substituent optimizes TRPM8 receptor activation, critical for cooling sensation .

Thiazole-Based Derivatives

  • N-[4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl]-1,3-Benzodioxole-5-carboxamide (4cb) Structure: Integrates the benzodioxole-carboxamide into a 5-acylamino-thiazole ring. Characterization: Confirmed by FTIR, NMR, and HR-MS, with tautomeric forms observed in some cases .

Miscellaneous Derivatives

  • N-(Heptan-4-yl)-1,3-Benzodioxole-5-carboxamide Structure: Linear heptyl chain substituent. Application: Listed as a flavoring ingredient with synonyms including N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide . Regulatory Status: Evaluated under JECFA for food additive safety .

Key Findings and Implications

  • Substituent-Driven Diversity: Minor changes to the carboxamide substituent drastically alter functionality. For example: Alkyl chains (e.g., 1-propylbutyl) favor flavoring applications due to metabolic stability .
  • Safety vs. Hazard : Structurally similar compounds span GRAS (Generally Recognized As Safe) additives to Schedule I opioids, underscoring the need for precise regulatory distinctions .
  • Synthetic Flexibility : The Hantzsch cyclization method enables efficient synthesis of thiazole derivatives, highlighting the scaffold’s versatility in medicinal chemistry .

Biological Activity

N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H15N3O4C_{17}H_{15}N_{3}O_{4} with a molecular weight of 325.32 g/mol. The structural features include a benzimidazole moiety and a benzodioxole group, which are essential for its biological activity.

PropertyValue
Molecular FormulaC17H15N3O4C_{17}H_{15}N_{3}O_{4}
Molecular Weight325.32 g/mol
CAS Number1224160-63-7

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available benzimidazole derivatives and benzodioxole precursors. The detailed synthetic route can vary based on the specific substituents introduced at various positions on the benzimidazole and benzodioxole rings.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit notable anticancer properties. For instance:

  • In vitro assays showed that certain derivatives of this compound inhibited the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells.
  • The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate to high activity against these cancer cells .

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes:

  • Topoisomerase Inhibition : Some derivatives have been found to inhibit mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition leads to cytotoxic effects in rapidly dividing cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific modifications at the C5 position of the benzimidazole significantly affect biological activity:

  • Compounds with electron-withdrawing groups at the C5 position exhibited enhanced anticancer activity compared to those without such modifications.
CompoundIC50 (µM)Activity Level
Compound 1114.8 - 28.8Highly Active
Compound 1212.8 - 34.8Moderately Active
Compound 1537.7 - 49.2Weakly Active

Case Studies

One notable case study involved testing a series of N-acyl derivatives in Jurkat and Ramos cell lines, which revealed that compounds with specific substituents at the C5 position showed significant antiproliferative effects while sparing non-malignant cell lines from cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
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N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide

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